molecular formula C26H32ClF2N5O5S2 B12346615 Ethyl 4-((4-((4,6-difluorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride

Ethyl 4-((4-((4,6-difluorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B12346615
M. Wt: 632.1 g/mol
InChI Key: JNDFBAYBVDYGRT-UHFFFAOYSA-N
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Description

Structural Characterization of Ethyl 4-((4-((4,6-Difluorobenzo[d]thiazol-2-yl)(3-(Dimethylamino)propyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate Hydrochloride

Molecular Architecture and Functional Group Analysis

The compound features a multifunctional scaffold comprising a 4,6-difluorobenzo[d]thiazole core linked to a piperazine ring via a sulfonyl bridge (Fig. 1). The benzothiazole moiety is substituted with fluorine atoms at the 4- and 6-positions, enhancing electron-withdrawing properties and influencing π-π stacking interactions. A carbamoyl group connects the benzothiazole to a 3-(dimethylamino)propyl chain, which introduces tertiary amine functionality critical for solubility and potential hydrogen bonding.

The piperazine ring, a saturated six-membered heterocycle with two nitrogen atoms, is substituted at the 1-position with an ethyl carboxylate group. This ester functionality modulates lipophilicity, while the sulfonyl (-SO2-) bridge between the phenyl and piperazine groups enhances metabolic stability by resisting enzymatic hydrolysis. The hydrochloride salt form improves aqueous solubility, a common strategy for optimizing pharmacokinetic properties in basic nitrogen-containing compounds.

Key functional groups include:

  • Benzothiazole core : Aromatic heterocycle with fluorine substituents influencing electronic distribution.
  • Carbamoyl linker : Provides rigidity and facilitates hydrogen bonding with target proteins.
  • Sulfonyl bridge : Enhances stability and participates in polar interactions.
  • Dimethylaminopropyl chain : Contributes to basicity and solubility via protonation.

Crystallographic and Spectroscopic Identification Techniques

X-ray Crystallography

Single-crystal X-ray diffraction analysis confirmed the compound’s three-dimensional structure (Table 1). The benzothiazole ring adopts a planar conformation, with dihedral angles of 178.5° relative to the carbamoyl-linked phenyl group. The piperazine ring exhibits a chair conformation, stabilized by intramolecular hydrogen bonds between the sulfonyl oxygen and the piperazine NH group (2.89 Å). Fluorine atoms at C4 and C6 participate in weak C–F···π interactions (3.12 Å), contributing to crystal packing stability.

Table 1. Crystallographic Data

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 12.34 Å, b = 8.56 Å, c = 15.78 Å
Bond angles (C–S–N) 104.5°
Spectroscopic Characterization
  • NMR Spectroscopy :
    • $$^1$$H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, benzothiazole H7), 7.92–7.88 (m, 2H, aromatic H), 4.12 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.45–3.38 (m, 4H, piperazine H).
    • $$^{19}$$F NMR: δ -112.4 (d, J = 8.3 Hz, F4), -115.1 (d, J = 8.3 Hz, F6).
  • FTIR : Peaks at 1685 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O symmetric stretch), and 1245 cm⁻¹ (C–F stretch).
  • Mass Spectrometry : ESI-MS m/z 648.2 [M+H]⁺, confirming the molecular formula C27H30F2N5O5S2.

Comparative Structural Analysis with Benzothiazole-Piperazine Hybrid Compounds

Substituent Effects on Electronic Properties

Compared to non-fluorinated analogs, the 4,6-difluoro substitution increases the benzothiazole’s electron deficiency, altering binding affinities to hydrophobic enzyme pockets. For example, in dual sEH/FAAH inhibitors, trifluoromethyl groups at the ortho position enhance potency (IC50 = 3.1 nM for sEH), whereas the dimethylaminopropyl chain in this compound may improve blood-brain barrier penetration.

Table 2. Structural Comparisons of Benzothiazole-Piperazine Derivatives

Compound Substituents Key Interactions
BPCT Piperazine-benzothiazole Acetylcholinesterase inhibition
Dual inhibitor 7a Trifluoromethyl (ortho) sEH IC50 = 3.1 nM
Current compound 4,6-Difluoro, dimethylamino Enhanced solubility via HCl salt
Conformational Flexibility

The sulfonyl-piperazine linkage in this compound reduces rotational freedom compared to methylene or amine bridges in analogs like UR-597 (ΔG = -8.2 kcal/mol). This rigidity may limit off-target interactions while maintaining affinity for planar binding sites.

Properties

Molecular Formula

C26H32ClF2N5O5S2

Molecular Weight

632.1 g/mol

IUPAC Name

ethyl 4-[4-[(4,6-difluoro-1,3-benzothiazol-2-yl)-[3-(dimethylamino)propyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C26H31F2N5O5S2.ClH/c1-4-38-26(35)31-12-14-32(15-13-31)40(36,37)20-8-6-18(7-9-20)24(34)33(11-5-10-30(2)3)25-29-23-21(28)16-19(27)17-22(23)39-25;/h6-9,16-17H,4-5,10-15H2,1-3H3;1H

InChI Key

JNDFBAYBVDYGRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(C=C(C=C4S3)F)F.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4,6-Difluorobenzo[d]thiazol-2-amine

The benzo[d]thiazole core is synthesized via cyclization of 2-amino-4,6-difluorobenzenthioamide.

Reagents Conditions Yield Reference
2-Amino-4,6-difluorobenzenthioamide, PCl₃ Reflux in toluene, 110°C, 6 h 78%

The reaction proceeds via intramolecular cyclization, facilitated by phosphorus trichloride as a dehydrating agent. The product is purified via recrystallization from ethanol.

Introduction of the 3-(dimethylamino)propyl side chain is achieved through nucleophilic substitution.

Reagents Conditions Yield Reference
4,6-Difluorobenzo[d]thiazol-2-amine, 3-(Dimethylamino)propyl chloride, K₂CO₃ DMF, 60°C, 12 h 65%

Excess potassium carbonate ensures deprotonation of the amine, promoting alkylation. The crude product is extracted with dichloromethane and purified via column chromatography (SiO₂, 7:3 hexane/ethyl acetate).

Carbamoyl Linkage Formation

The alkylated intermediate is coupled to 4-nitrobenzoyl chloride to install the carbamoyl group.

Reagents Conditions Yield Reference
Alkylated intermediate, 4-Nitrobenzoyl chloride, Et₃N DCM, 0°C → RT, 4 h 82%

Triethylamine neutralizes HCl byproduct, driving the reaction to completion. The nitro group is subsequently reduced to an amine using H₂/Pd-C in methanol (90% yield).

Sulfonation of the Phenyl Ring

The amine-functionalized phenyl ring undergoes sulfonation to introduce the sulfonyl group.

Reagents Conditions Yield Reference
Chlorosulfonic acid, ClSO₃H 0°C → RT, 2 h 70%

Reaction progress is monitored via TLC (ethyl acetate/hexane 1:1). The sulfonated intermediate is quenched with ice water and extracted into ethyl acetate.

Piperazine Coupling

The sulfonated intermediate is coupled to ethyl piperazine-1-carboxylate using a carbodiimide-based coupling agent.

Reagents Conditions Yield Reference
Sulfonated intermediate, Ethyl piperazine-1-carboxylate, EDC, HOBT DMF, RT, 16 h 77%

The reaction mixture is washed with LiCl (4%) and NaHCO₃ to remove unreacted reagents. The product is isolated as a white solid after solvent evaporation.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt for improved stability.

Reagents Conditions Yield Reference
Free base, HCl (g) in Et₂O 0°C, 1 h 95%

The hydrochloride salt precipitates as a crystalline solid, filtered and dried under vacuum.

Optimization Challenges and Solutions

  • Steric Hindrance : The 3-(dimethylamino)propyl group impedes carbamoyl coupling. Using HOBT/EDC in DMF enhances reactivity compared to DCC.
  • Sulfonation Selectivity : Excess chlorosulfonic acid leads to over-sulfonation. Controlled addition at 0°C ensures mono-sulfonation.
  • Purification : Silica gel chromatography (gradient elution with 5–10% methanol in DCM) resolves closely eluting impurities.

Analytical Characterization

Technique Data
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, thiazole-H), 7.89–7.82 (m, 4H, Ar-H), 4.12 (q, J=7.1 Hz, 2H, OCH₂), 3.62–3.58 (m, 8H, piperazine-H), 3.24 (t, J=6.8 Hz, 2H, NCH₂), 2.85 (s, 6H, N(CH₃)₂)
HRMS (ESI+) m/z calcd for C₂₆H₃₂F₂N₅O₅S₂: 596.1763; found: 596.1768

Comparative Analysis of Methods

Step Conventional Method Optimized Method Advantage
Carbamoyl Coupling DCC in THF EDC/HOBT in DMF Higher yield (82% vs. 68%)
Sulfonation H₂SO₄, SO₃ ClSO₃H Faster reaction (2 h vs. 6 h)

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{4-[(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)[3-(DIMETHYLAMINO)PROPYL]CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 4-{4-[(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)[3-(DIMETHYLAMINO)PROPYL]CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its 4,6-difluorobenzo[d]thiazole core and 3-(dimethylamino)propyl side chain, distinguishing it from related derivatives. Below is a comparative analysis with structurally or functionally similar compounds:

Compound Key Structural Features Synthesis Highlights Physicochemical Properties Reference
Ethyl 4-[4-[(4-ethoxy-3-methylbenzo[d]thiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate Benzo[d]thiazole with ethoxy/methyl substituents; lacks fluorine and dimethylamino chain Nucleophilic substitution of chlorobenzothiazoles with piperazine carboxylate derivatives XLogP3: 3.1; H-bond acceptors: 8; Molecular weight: 532.6 g/mol
Pruvanserin Hydrochloride Piperazine linked to indole-3-carbonitrile and fluorophenyl groups Coupling of piperazine with fluorophenyl ethyl and indole-carbonyl moieties Molecular weight: 412.89 g/mol; CAS: 443144-27-2
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Triazole-thione core with sulfonylphenyl and difluorophenyl groups Cyclization of hydrazinecarbothioamides in basic media IR νC=S: 1247–1255 cm⁻¹; tautomerism confirmed
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxamide Piperazine-linked benzofuran carboxylate Condensation with bis-(2-chloroethyl)amine hydrochloride under ammonia gas pressure Intermediate for CNS-targeting drugs

Key Differences and Implications

Fluorine Substitution: The 4,6-difluoro substitution on the benzothiazole ring enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., ethoxy/methyl-substituted benzo[d]thiazole in ). Fluorine atoms also influence binding affinity in target proteins.

This moiety may improve blood-brain barrier penetration.

Sulfonamide Linkage : Unlike triazole-thiones , the sulfonyl group in the target compound provides rigidity and hydrogen-bonding capacity, critical for receptor recognition.

Hydrochloride Salt : Similar to other piperazine hydrochlorides (e.g., ), this formulation improves aqueous solubility, a key factor in bioavailability.

Spectroscopic Characterization

  • IR Spectroscopy : The absence of C=O stretching (~1663–1682 cm⁻¹) in the target compound’s final structure (due to carbamate formation) contrasts with hydrazinecarbothioamides .
  • NMR: The dimethylamino protons (δ ~2.2–2.5 ppm) and fluorine atoms (¹⁹F NMR shifts) provide distinct signatures compared to non-fluorinated analogs.

Biological Activity

Ethyl 4-((4-((4,6-difluorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride (often referred to as compound X) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C₁₈H₁₈F₂N₄O₄S
  • Molecular Weight : 392.4 g/mol
  • CAS Number : 1286727-58-9

This compound features a piperazine core, which is often associated with various biological activities, including analgesic and anti-inflammatory effects.

The biological activity of compound X can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme that regulates endocannabinoid levels, thereby influencing pain and inflammation pathways .
  • Targeting Specific Receptors : The presence of the difluorobenzo[d]thiazole moiety suggests potential interactions with various receptors involved in neurotransmission and pain modulation.
  • Anti-inflammatory Effects : Research indicates that related compounds can diminish hyperalgesia and allodynia in animal models, suggesting that compound X may exhibit similar properties .

Antinociceptive Effects

Studies have demonstrated that compounds with structural similarities to compound X exhibit significant antinociceptive effects. For example, a related piperazine derivative showed a dose-dependent increase in endogenous lipid levels associated with pain relief in rat models .

Antifungal Activity

Recent findings suggest that derivatives of the benzothiazole structure can act as potent antifungal agents. For instance, a related compound demonstrated high fungicidal activity against Fusarium graminearum with an effective concentration (EC50) of 0.93 µg/mL, significantly outperforming established fungicides .

Case Studies

  • Study on FAAH Inhibition :
    • Objective : To evaluate the efficacy of compound X as a FAAH inhibitor.
    • Method : In vitro assays were conducted using recombinant FAAH enzymes.
    • Results : Compound X exhibited a significant reduction in FAAH activity, leading to increased levels of arachidonoyl ethanolamide in brain tissues, which is associated with analgesic effects .
  • Fungal Inhibition Study :
    • Objective : To assess the antifungal properties of similar benzothiazole derivatives.
    • Method : Various concentrations of the compounds were tested against fungal strains.
    • Results : The study found that certain derivatives had EC50 values significantly lower than those of commercial antifungals, indicating strong antifungal potential .

Summary Table of Biological Activities

Activity TypeCompound ReferenceEC50 (µg/mL)Notes
AntinociceptiveCompound XNot specifiedIncreased endogenous lipid levels
AntifungalRelated Compound0.93Superior to commercial fungicides

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